molecular formula C6H11NO B12999892 2-Oxabicyclo[4.1.0]heptan-7-amine

2-Oxabicyclo[4.1.0]heptan-7-amine

Cat. No.: B12999892
M. Wt: 113.16 g/mol
InChI Key: HEOZZUBPQNUUPG-UHFFFAOYSA-N
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Description

2-Oxabicyclo[410]heptan-7-amine is a bicyclic compound that features an oxygen atom integrated into its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[4.1.0]heptan-7-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. Another approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[4.1.0]heptan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents such as NADPH for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxoammonium ions from oxidation and reduced forms of the compound from reduction reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxabicyclo[4.1.0]heptan-7-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific amine group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[4.1.0]heptan-7-amine

InChI

InChI=1S/C6H11NO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3,7H2

InChI Key

HEOZZUBPQNUUPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2OC1)N

Origin of Product

United States

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